Vitamin P

Beschreibung

Eigenschaften

IUPAC Name |

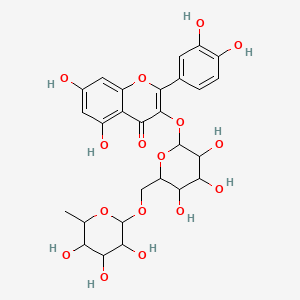

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGXIBQEEMLURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859300 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10163-13-0, 153-18-4, 1340-08-5 | |

| Record name | Rutin, cadmium deriv. | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RUTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vitamin P | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery of Vitamin P: A Technical Retrospective on Albert Szent-Györgyi's Work

Introduction

The Genesis of a Discovery: Observations Beyond Scurvy

The journey to "vitamin P" began with a clinical observation that pure ascorbic acid (vitamin C) was not always sufficient to treat all symptoms associated with scurvy.[1][4] Szent-Györgyi and his colleagues noted that while vitamin C could cure the classic symptoms of scurvy, it was ineffective in treating a specific type of vascular fragility characterized by increased permeability and a tendency for spontaneous bleeding.[3][4] They observed that crude extracts from lemon juice and Hungarian red pepper (paprika) were effective in treating these conditions.[3][4] This led to the hypothesis that these extracts contained another substance, distinct from vitamin C, that was vital for capillary health.

The Isolation of "Citrin"

Szent-Györgyi and his team embarked on a series of experiments to isolate this active substance. They named the initial crude extract "citrin" due to its origin from citrus fruits and its yellow color. Later, recognizing its effect on vascular permeability, Szent-Györgyi proposed the term "this compound".

Experimental Protocol: Isolation of Citrin from Lemon Peel (Inferred)

While Szent-Györgyi's original papers lack a detailed, step-by-step protocol for the isolation of citrin, based on the biochemical practices of the era and modern methods for flavonoid extraction, the following is an inferred protocol:

-

Source Material: Fresh lemon peels were used as the primary source material.

-

Initial Extraction: The peels were likely minced and subjected to an extraction process using a solvent such as ethanol (B145695) or methanol (B129727) to isolate a broad range of organic compounds, including flavonoids.

-

Fractionation: The crude extract was then subjected to a series of fractionation steps. This likely involved solvent-solvent partitioning and precipitation to separate different classes of compounds. For instance, the extract might have been partitioned between a non-polar solvent (like hexane (B92381) or petroleum ether) to remove lipids and a more polar solvent (like ethyl acetate) to extract the flavonoids.

-

Purification: Further purification would have been achieved through techniques such as crystallization. The yellow, crystalline substance obtained was what Szent-Györgyi termed "citrin."

Experimental Protocol: Extraction of Flavonoids from Paprika

Szent-Györgyi also successfully isolated the active substance from Hungarian red pepper (paprika). The process would have been similar to that for lemon peel, involving solvent extraction and subsequent purification.

Key Experiments and Quantitative Data

Szent-Györgyi and his collaborators conducted a series of clinical and animal experiments to demonstrate the biological activity of "this compound."

Clinical Studies on Capillary Fragility

The primary method for assessing the efficacy of this compound in humans was the measurement of capillary fragility.

A common method during that period for assessing capillary fragility was a variation of the Rumpel-Leede test, such as Göthlin's method. The general protocol was as follows:

-

Baseline Measurement: A circle of a defined diameter was drawn on the subject's forearm.

-

Application of Pressure: A blood pressure cuff was applied to the upper arm and inflated to a pressure midway between the systolic and diastolic pressures for a set period (e.g., 15 minutes).

-

Petechiae Count: After releasing the pressure, the number of petechiae (small, pinpoint hemorrhages) that appeared within the circle was counted. An increased number of petechiae indicated higher capillary fragility.

-

Intervention and Re-evaluation: Patients were then treated with either pure ascorbic acid or extracts containing this compound. The capillary fragility test was repeated at regular intervals to assess the effect of the treatment.

Quantitative Data from Clinical Studies

The following table summarizes the key quantitative data from Szent-Györgyi's clinical observations.

| Parameter | Value | Source |

| Effective Dose of Flavonoid Fraction | 40 mg daily (intravenous) | [3] |

| Treatment Duration to Restore Normal Capillary Resistance | 14 days | [3] |

Animal Studies

While detailed protocols from Szent-Györgyi's animal studies on this compound are scarce in readily available literature, it is known that guinea pigs were used. These animals, like humans, cannot synthesize their own vitamin C and are therefore a suitable model for studying scurvy-like symptoms. The experiments likely involved inducing a scorbutic state and then treating the animals with either pure ascorbic acid or citrin to observe the effects on vascular integrity.

Composition of "this compound"

Subsequent analysis by other researchers revealed that "citrin" was not a single compound but a mixture of flavonoids. The primary components were identified as:

-

Hesperidin: A flavanone (B1672756) glycoside abundant in citrus fruits.

-

Eriodictyol: The aglycone of eriocitrin, another flavanone glycoside found in lemons.

Proposed Mechanism of Action

Szent-Györgyi's hypothesis was that this compound played a crucial role in maintaining the structural integrity of the capillary walls, thereby regulating their permeability. He proposed that this compound and vitamin C worked synergistically. While he did not propose a detailed molecular signaling pathway in the modern sense, his work suggested a direct effect on the endothelial cells and the intercellular cement that binds them together.

Conclusion

Albert Szent-Györgyi's discovery of "this compound" was a seminal moment in the history of nutrition and biochemistry. Although the classification of these flavonoid compounds as a vitamin was later retracted, his research opened up a new field of investigation into the biological effects of flavonoids. His meticulous observations and pioneering experiments demonstrated that these compounds play a significant role in maintaining vascular health. Today, the flavonoids he studied, such as hesperidin, are the subject of extensive research for their potential therapeutic applications in a wide range of conditions related to vascular function and inflammation. Szent-Györgyi's work serves as a powerful reminder of the importance of observing the bigger picture in biological systems and the potential for discovery that lies in investigating the synergistic effects of compounds found in nature.

References

- 1. This compound: Its perplexing history - American Chemical Society [acs.digitellinc.com]

- 2. [PDF] this compound: Flavonols as Vitamins | Semantic Scholar [semanticscholar.org]

- 3. [PDF] Vitamin Nature of Flavones | Semantic Scholar [semanticscholar.org]

- 4. Flavonoid - Wikipedia [en.wikipedia.org]

- 5. Studies of Methods of Determining Capillary Fragility1 | Semantic Scholar [semanticscholar.org]

The Chemical Architecture of Bioflavonoids: A Technical Guide for Researchers

Bioflavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, are of significant interest to the scientific community due to their wide range of biological activities and potential therapeutic applications. A thorough understanding of their chemical structure is paramount for researchers, scientists, and drug development professionals to elucidate their mechanisms of action and to guide the rational design of novel therapeutic agents. This technical guide provides an in-depth exploration of the core chemical structure of bioflavonoids, their classification, and the experimental methodologies employed for their structural characterization.

The Core Flavonoid Skeleton: A C6-C3-C6 Framework

At the heart of every bioflavonoid is a fifteen-carbon (C15) skeleton arranged in a C6-C3-C6 configuration.[1][2][3] This fundamental structure consists of two phenyl rings (an A-ring and a B-ring) interconnected by a three-carbon heterocyclic ring (the C-ring).[1][4] The variability in the C-ring's structure, including its degree of oxidation, the presence or absence of a double bond between carbons 2 and 3, and the position of attachment of the B-ring, forms the basis for the classification of bioflavonoids into distinct subclasses.[3][5] Furthermore, the hydroxylation and methoxylation patterns on the A and B rings contribute to the vast diversity of over 8,000 known flavonoid compounds.[6]

Classification of Bioflavonoids Based on Chemical Structure

The major subclasses of bioflavonoids are distinguished by specific structural modifications to the core flavonoid skeleton.

Flavones

Flavones possess the backbone of 2-phenylchromen-4-one.[7] A key feature is the double bond between the C2 and C3 positions of the C-ring and a ketone group at the C4 position.[8] Hydroxyl groups are commonly found at positions 5 and 7 of the A-ring.[2] A representative example of a flavone (B191248) is Apigenin .

Flavonols

Structurally similar to flavones, flavonols are characterized by the presence of an additional hydroxyl group at the C3 position of the C-ring.[8][9] This C3 hydroxyl group is a defining feature of this subclass. Quercetin (B1663063) is a prominent member of the flavonol group.

Flavanones

Flavanones are distinguished by the absence of the C2-C3 double bond in the C-ring, resulting in a saturated heterocyclic ring.[6][10] They possess a chiral center at the C2 position. Naringenin is a well-known flavanone.

Isoflavones

In isoflavones, the B-ring is attached to the C3 position of the C-ring, a significant deviation from the C2 attachment seen in other major flavonoid classes.[11][12] This structural arrangement is based on the 3-phenylchromen-4-one backbone. Genistein is a classic example of an isoflavone.

Anthocyanidins

Anthocyanidins are the aglycone (non-sugar) forms of anthocyanins and are characterized by the flavylium (B80283) (2-phenylchromenylium) ion skeleton, which imparts a positive charge to the C-ring.[4][13] This positive charge is responsible for the vibrant colors (red, purple, and blue) of many flowers and fruits. Cyanidin is a common anthocyanidin.

Flavan-3-ols (Flavanols)

Similar to flavanones, flavan-3-ols lack the C2-C3 double bond in the C-ring. However, they are distinguished by the presence of a hydroxyl group at the C3 position and the absence of a ketone group at the C4 position.[14][15] This structure results in two chiral centers at C2 and C3. Catechin is a primary example of a flavan-3-ol.

Chalcones

Chalcones are considered open-chain flavonoids in which the C-ring is not closed.[1] They are characterized by a 1,3-diaryl-2-propen-1-one structure, which consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Chalcone (B49325) itself is the parent compound of this subclass.

Quantitative Data of Representative Bioflavonoids

The following table summarizes key quantitative data for a representative compound from each major bioflavonoid subclass.

| Subclass | Representative Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Flavonol | Quercetin | C₁₅H₁₀O₇ | 302.24 | 316 | Practically insoluble in water; soluble in aqueous alkaline solutions.[9] |

| Flavone | Apigenin | C₁₅H₁₀O₅ | 270.24 | 345-350 | Poorly soluble in water; soluble in organic solvents like ethanol (B145695) and DMSO.[5][16] |

| Flavanone | Naringenin | C₁₅H₁₂O₅ | 272.25 | 251 | 475 mg/L in water.[8] |

| Isoflavone | Genistein | C₁₅H₁₀O₅ | 270.24 | 297-298 | Practically insoluble in water; soluble in DMSO and DMF.[13][14] |

| Anthocyanidin | Cyanidin | C₁₅H₁₁O₆⁺ | 287.24 | >300 (decomposes) | Soluble in polar solvents like water and methanol (B129727).[2][4] |

| Flavan-3-ol | (+)-Catechin | C₁₅H₁₄O₆ | 290.27 | 175-177 | 0.7 g/L in water at 25 °C.[17] |

| Chalcone | Chalcone | C₁₅H₁₂O | 208.26 | 55-59 | Insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.[6] |

Experimental Protocols for Structure Elucidation

The determination of the precise chemical structure of bioflavonoids relies on a combination of modern spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the complete structure of flavonoids by providing information on the chemical environment of each proton and carbon atom.

Protocol for 1D and 2D NMR Analysis of a Flavonoid:

-

Sample Preparation: Dissolve 5-10 mg of the purified flavonoid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in an NMR tube.

-

1D NMR Spectra Acquisition:

-

Acquire a ¹H NMR spectrum to identify the number and types of protons. Aromatic protons typically resonate between δ 6.0 and 8.0 ppm, while hydroxyl protons can appear over a wider range (δ 9.0-13.0 ppm), often as broad signals.[18]

-

Acquire a ¹³C NMR spectrum to determine the number of carbon atoms. Carbonyl carbons are typically observed around δ 175-185 ppm, while aromatic carbons appear in the δ 90-165 ppm region.[11]

-

Acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks, which helps in assigning protons within the same spin system (e.g., protons on the A and B rings).

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Acquire a ¹H-¹³C HSQC or HMQC spectrum to identify direct one-bond correlations between protons and the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify long-range (two or three bond) correlations between protons and carbons. This is crucial for connecting different structural fragments and determining the overall carbon skeleton, including the placement of substituents.[11]

-

-

Data Analysis: Integrate and analyze all spectra to assign all proton and carbon signals and to piece together the complete molecular structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule.

Protocol for Single-Crystal X-ray Diffraction of a Bioflavonoid:

-

Crystal Growth: Grow single crystals of the bioflavonoid of sufficient size and quality. This is often the most challenging step and may involve techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal in a diffractometer.

-

Expose the crystal to a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction patterns (reflections) at various orientations.

-

-

Data Processing:

-

Integrate the intensities of the diffraction spots.

-

Apply corrections for factors such as polarization and absorption.

-

Determine the unit cell parameters and the space group of the crystal.

-

-

Structure Solution and Refinement:

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. It is often coupled with a separation technique like liquid chromatography (LC-MS).

Protocol for LC-MS/MS Analysis of a Bioflavonoid:

-

Sample Preparation: Dissolve the bioflavonoid sample in a suitable solvent (e.g., methanol or acetonitrile). For complex samples like plant extracts, a prior extraction and purification step may be necessary.

-

Chromatographic Separation (LC):

-

Inject the sample into a liquid chromatograph equipped with an appropriate column (e.g., C18 reversed-phase).

-

Elute the sample using a mobile phase gradient (e.g., a mixture of water with a small amount of acid like formic acid and an organic solvent like acetonitrile (B52724) or methanol) to separate the components of the mixture.

-

-

Mass Spectrometric Analysis (MS):

-

The eluent from the LC is introduced into the mass spectrometer.

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions of the analyte.

-

MS Scan: Perform a full scan to determine the mass-to-charge ratio (m/z) of the molecular ion, which provides the molecular weight.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the molecular ion of interest.

-

Subject the selected ion to collision-induced dissociation (CID) to induce fragmentation.

-

Analyze the resulting fragment ions. The fragmentation pattern provides valuable structural information, such as the nature and location of substituents and the structure of the flavonoid core.[15][21]

-

-

Data Analysis: Analyze the mass spectra and fragmentation patterns to identify the bioflavonoid and elucidate its structure, often by comparing the data to known standards or spectral libraries.

Visualization of Bioflavonoid Classification

The following diagram illustrates the structural relationships between the major subclasses of bioflavonoids, originating from the basic C6-C3-C6 skeleton.

Figure 1: Classification of bioflavonoids based on their core chemical structure.

References

- 1. Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nano-ntp.com [nano-ntp.com]

- 5. researchgate.net [researchgate.net]

- 6. A combined solid-state NMR and synchrotron X-ray diffraction powder study on the structure of the antioxidant (+)-catechin 4.5-hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ISOLATION AND STRUCTURE ELUCIDATION OF DAIDZEIN AND GENISTEIN FROM SIRAITIA GROSVENORII | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 8. (13)C CPMAS NMR and DFT calculations of anthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. ukm.my [ukm.my]

- 12. farmaciajournal.com [farmaciajournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR. | Semantic Scholar [semanticscholar.org]

- 15. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]

- 16. 1H, 13C MAS NMR and DFT GIAO study of quercetin and its complex with Al(III) in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ejournal.medistra.ac.id [ejournal.medistra.ac.id]

- 19. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]

- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

An In-depth Technical Guide to the Classification of Flavonoid Subclasses and Their Dietary Sources

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of flavonoids, a diverse group of polyphenolic compounds found in plants. Valued for their antioxidant, anti-inflammatory, and other health-promoting properties, flavonoids are a subject of intense research in nutrition, pharmacology, and drug development. This document details their classification, dietary prevalence, and the analytical methods used for their study.

Introduction to Flavonoids

Flavonoids are secondary metabolites in plants, playing crucial roles in growth, defense, and pigmentation.[1][2] Their basic chemical structure consists of a fifteen-carbon skeleton with two benzene (B151609) rings (A and B) connected by a three-carbon linking chain that forms a heterocyclic ring (C).[3] Variations in the heterocyclic C ring, including its degree of oxidation and the substitution patterns on the A and B rings, give rise to the different subclasses of flavonoids.[3][4]

Classification of Flavonoid Subclasses

Flavonoids are broadly categorized into several major subclasses based on their chemical structure. The six subclasses of greatest dietary significance are flavonols, flavones, flavanones, flavan-3-ols (also known as flavanols), anthocyanidins, and isoflavones.[5][6][7] Chalcones are also considered a subclass of flavonoids and are characterized by an open-chain structure.[1][4]

Dietary Sources of Flavonoid Subclasses

The dietary intake of flavonoids can vary significantly based on diet. In the United States, the average daily intake is estimated to be between 200 and 250 mg.[7] The primary sources of flavonoids in the diet include tea, citrus fruits, berries, red wine, apples, and legumes.[7] The following tables summarize the major dietary sources for each flavonoid subclass, with quantitative data sourced from the USDA Database for the Flavonoid Content of Selected Foods and the Phenol-Explorer database.

Table 1: Flavonol Content in Selected Foods

| Food Item | Quercetin (B1663063) (mg/100g) | Kaempferol (mg/100g) | Myricetin (mg/100g) |

| Onion, red, raw | 19.93 | 0.12 | 0.00 |

| Kale, raw | 7.71 | 20.46 | 0.00 |

| Broccoli, raw | 3.21 | 1.13 | 0.00 |

| Apple, with skin | 4.27 | 0.19 | 0.01 |

| Tea, black, brewed | 1.99 | 1.03 | 0.14 |

| Red wine | 0.84 | 0.20 | 0.34 |

Source: USDA Database for the Flavonoid Content of Selected Foods, Release 3.3[1][4]

Table 2: Flavone Content in Selected Foods

| Food Item | Luteolin (mg/100g) | Apigenin (mg/100g) |

| Parsley, fresh | 10.56 | 13.52 |

| Celery, raw | 2.11 | 0.19 |

| Red peppers, sweet | 0.53 | 0.08 |

| Chamomile tea, brewed | 0.05 | 0.45 |

| Peppermint, fresh | 4.80 | 0.00 |

Source: USDA Database for the Flavonoid Content of Selected Foods, Release 3.3[1][4]

Table 3: Flavanone Content in Selected Foods

| Food Item | Hesperetin (mg/100g) | Naringenin (mg/100g) | Eriodictyol (mg/100g) |

| Orange, navel | 25.53 | 4.41 | 0.35 |

| Grapefruit, pink | 0.58 | 25.75 | 0.00 |

| Lemon, without peel | 1.14 | 0.33 | 1.13 |

| Lime juice, raw | 1.17 | 1.09 | 0.00 |

Source: USDA Database for the Flavonoid Content of Selected Foods, Release 3.3[1][4]

Table 4: Flavan-3-ol Content in Selected Foods

| Food Item | (+)-Catechin (mg/100g) | (-)-Epicatechin (mg/100g) | (-)-Epigallocatechin (mg/100g) | (-)-Epicatechin 3-gallate (mg/100g) | (-)-Epigallocatechin 3-gallate (mg/100g) |

| Green tea, brewed | 13.90 | 38.90 | 107.80 | 64.90 | 204.70 |

| Black tea, brewed | 5.60 | 11.80 | 12.30 | 39.80 | 46.50 |

| Dark chocolate | 4.66 | 11.23 | 0.00 | 0.00 | 0.00 |

| Apple, with skin | 6.71 | 2.13 | 0.00 | 0.00 | 0.00 |

| Blueberries, raw | 1.48 | 1.02 | 0.00 | 0.00 | 0.00 |

Source: USDA Database for the Flavonoid Content of Selected Foods, Release 3.3[1][4]

Table 5: Anthocyanidin Content in Selected Foods

| Food Item | Cyanidin (mg/100g) | Delphinidin (mg/100g) | Malvidin (mg/100g) | Pelargonidin (mg/100g) | Peonidin (mg/100g) | Petunidin (mg/100g) |

| Blueberries, wild, raw | 133.00 | 175.00 | 164.00 | 0.00 | 37.00 | 80.00 |

| Blackberries, raw | 127.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |

| Strawberries, raw | 2.10 | 0.00 | 0.00 | 18.30 | 0.40 | 0.00 |

| Red grapes | 0.23 | 0.02 | 0.94 | 0.00 | 0.69 | 0.13 |

| Red wine, Cabernet Sauvignon | 0.00 | 1.39 | 9.07 | 0.00 | 1.07 | 1.25 |

Source: USDA Database for the Flavonoid Content of Selected Foods, Release 3.3[4]

Table 6: Isoflavone Content in Selected Foods

| Food Item | Daidzein (mg/100g) | Genistein (mg/100g) | Glycitein (mg/100g) |

| Soybeans, mature, raw | 54.10 | 102.50 | 13.40 |

| Tofu, firm | 12.80 | 22.30 | 3.60 |

| Soy milk | 4.30 | 7.90 | 1.10 |

| Fava beans, mature, raw | 0.10 | 0.20 | 0.00 |

Source: USDA-Iowa State University Database on the Isoflavone Content of Foods

Experimental Protocols for Flavonoid Analysis

The accurate quantification of flavonoids in food matrices is essential for dietary intake assessment and for research into their health effects. High-Performance Liquid Chromatography (HPLC) is the most common and accepted method for the separation and quantification of flavonoids.

4.1. General Workflow for Flavonoid Quantification

4.2. Detailed Methodology for Flavonol and Flavone Analysis

This protocol is adapted from methods used in the analysis of flavonoids for the USDA database.

-

Sample Preparation: Food samples are homogenized and lyophilized to remove water.

-

Extraction: A known weight of the dried sample is extracted with an aqueous organic solvent, typically methanol (B129727) or ethanol, often with the addition of a small amount of acid (e.g., hydrochloric acid) to improve the stability of the flavonoids. Extraction is usually performed using sonication or shaking at room temperature for several hours.

-

Hydrolysis (for total aglycone content): To quantify the total amount of a specific flavonoid (both free and glycosylated forms), an acid hydrolysis step is employed. The extract is heated with a strong acid (e.g., 1.2 M HCl in 50% methanol) at a high temperature (e.g., 90 °C) for a set period (e.g., 2 hours). This cleaves the sugar moieties from the flavonoid aglycones.

-

Purification and Concentration: The hydrolyzed or non-hydrolyzed extract is then purified and concentrated using solid-phase extraction (SPE). A C18 cartridge is commonly used to retain the flavonoids while allowing more polar compounds to be washed away. The flavonoids are then eluted with a small volume of a suitable solvent, such as methanol.

-

HPLC-DAD Analysis: The purified extract is injected into an HPLC system equipped with a Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is employed, commonly with two solvents: (A) acidified water (e.g., with formic or acetic acid) and (B) an organic solvent like acetonitrile (B52724) or methanol. The gradient is programmed to increase the proportion of solvent B over time to elute flavonoids with increasing hydrophobicity.

-

Detection: The DAD is set to monitor several wavelengths corresponding to the absorbance maxima of the target flavonoids (e.g., around 280 nm for flavan-3-ols and 360 nm for flavonols).

-

-

Quantification: The concentration of each flavonoid is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using certified external standards of the individual flavonoid compounds.

Signaling Pathways Modulated by Flavonoids

Flavonoids exert their biological effects through various mechanisms, including direct antioxidant activity and modulation of cellular signaling pathways. Their ability to influence these pathways is a key area of research for drug development.

5.1. Anti-inflammatory Effects via the NF-κB Pathway

Many flavonoids have demonstrated potent anti-inflammatory properties by inhibiting the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

In this pathway, inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the degradation of IκBα and the release of the NF-κB dimer (p65/p50). The active NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Flavonoids, such as quercetin and luteolin, have been shown to inhibit the activity of the IKK complex, thereby preventing the activation of NF-κB and reducing inflammation.

This technical guide provides a foundational understanding of flavonoid classification, dietary sources, and analytical methodologies. The intricate relationship between flavonoid structure and their interaction with cellular signaling pathways continues to be an exciting area of research with significant potential for the development of novel therapeutic agents.

References

- 1. catalog.data.gov [catalog.data.gov]

- 2. ars.usda.gov [ars.usda.gov]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Item - USDA Database for the Flavonoid Content of Selected Foods, Release 3.3 (March 2018) - Ag Data Commons - Figshare [agdatacommons.nal.usda.gov]

- 5. ars.usda.gov [ars.usda.gov]

- 6. Phenol-Explorer - Database Commons [ngdc.cncb.ac.cn]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Early Research on Vitamin P and Capillary Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-20th century marked a pivotal era in nutritional science with the discovery of a factor, initially termed "vitamin P," that appeared to play a crucial role in maintaining capillary health. This technical guide provides an in-depth exploration of the seminal research on this substance, now known to be a class of compounds called flavonoids, and its effects on capillary permeability and fragility. The initial hypothesis, pioneered by Nobel laureate Albert Szent-Györgyi, suggested that certain flavonoids were essential for preserving the integrity of blood vessels, a concept that spurred decades of investigation.[1][2] This document details the experimental protocols, presents the quantitative data from foundational studies, and illustrates the proposed mechanisms of action from that period.

The Discovery of "this compound"

The story of "this compound" begins with the observation that purified vitamin C (ascorbic acid) was not as effective as crude extracts from natural sources like lemons and paprika in treating all the symptoms of scurvy.[2] In 1936, Szent-Györgyi and his colleagues published a groundbreaking paper in Nature describing a substance in these extracts that seemed to correct a specific deficiency syndrome in their patients, characterized by increased capillary permeability and fragility.[1] They proposed the name "this compound" for this permeability factor.[1][3] This new "vitamin" was later identified as a mixture of flavonoids, primarily citrin, which is composed of hesperidin (B1673128) and eriodictyol (B191197) glycoside.

Subsequent research by numerous scientists aimed to elucidate the specific flavonoids responsible for this activity and to quantify their effects. The primary compounds that emerged from this early research were hesperidin and rutin.

Experimental Protocols for Assessing Capillary Function

Early investigators developed several ingenious, albeit now largely historical, methods to measure capillary fragility and permeability.

Capillary Fragility Assessment

The Tourniquet Test (Rumpel-Leede-Hess Test): This was the most common method for assessing capillary fragility.

-

Principle: Increased intracapillary pressure is induced by venous stasis, leading to the formation of petechiae (small, pinpoint hemorrhages) in individuals with fragile capillaries.

-

Methodology:

-

A blood pressure cuff is applied to the upper arm and inflated to a pressure midway between the systolic and diastolic pressures.

-

This pressure is maintained for a standardized period, typically 5 to 8 minutes.

-

After releasing the pressure, the number of petechiae that have formed within a predefined circular area on the forearm (e.g., 2.5 cm or 5 cm in diameter) is counted.

-

A higher number of petechiae indicates greater capillary fragility.

-

The Suction Cup Method (Petechiometer): This method utilized negative pressure to assess capillary resistance.

-

Principle: A standardized negative pressure is applied to a small area of skin, and the pressure required to produce a petechia is determined.

-

Methodology:

-

A small glass cup with a connection to a vacuum pump is placed on the skin.

-

The negative pressure is gradually increased until the first petechia appears within the cup.

-

The pressure at which this occurs is recorded as the measure of capillary resistance.

-

Capillary Permeability Assessment

The Landis Micro-occlusion Technique: This elegant method allowed for the direct measurement of fluid movement across the wall of a single capillary.[4][5][6]

-

Principle: Based on Starling's principle of fluid exchange, this technique measures the filtration or absorption of fluid across the capillary wall in response to changes in hydrostatic and osmotic pressures.

-

Methodology:

-

A single capillary in a translucent tissue preparation (often the frog mesentery) is visualized under a microscope.

-

A micro-occlusion is created in the capillary using a fine glass rod, trapping a column of red blood cells.

-

The movement of these red blood cells is observed over time. Movement away from the heart indicates fluid filtration out of the capillary, while movement towards the heart indicates fluid absorption into the capillary.

-

By measuring the rate of this movement and the capillary hydrostatic pressure (determined by a separate micropipette), the capillary filtration coefficient (a measure of permeability) could be calculated.

-

Quantitative Data from Early Clinical and Experimental Studies

The following tables summarize the quantitative findings from key early studies on the effects of flavonoids on capillary fragility and permeability.

Table 1: Human Studies on Capillary Fragility

| Study (Year) | Compound(s) | Subjects | Dosage | Duration | Method | Key Quantitative Results |

| Szent-Györgyi & Rusznyák (1936) | "this compound" (from lemon juice) | Patients with various hemorrhagic conditions | Not specified | Not specified | Tourniquet Test | Reduction in petechial hemorrhages (qualitative) |

| Scarborough (1939) | Hesperidin | Patients with capillary fragility | 1 g/day | 4 weeks | Tourniquet Test | Significant reduction in petechiae count in 8 out of 10 patients. |

| Griffith, Couch, & Lindauer (1944) | Rutin | Patients with increased capillary fragility | 60-100 mg/day | Several weeks | Tourniquet Test | Restoration of normal capillary fragility in a majority of patients. |

| Levitt et al. (1948) | Rutin | Diabetic patients with retinopathy | 60-300 mg/day | Not specified | Tourniquet Test | Improvement in capillary fragility in a significant number of patients.[7] |

Table 2: Animal Studies on Capillary Function

| Study (Year) | Compound(s) | Animal Model | Key Quantitative Results |

| Bentsáth, Rusznyák, & Szent-Györgyi (1936) | "this compound" | Guinea pigs on a scorbutic diet | Increased survival time compared to animals on a vitamin C deficient diet alone. |

| Dalldorf (1939) | "this compound" | Guinea pigs with experimental scurvy | Reduced the severity of hemorrhagic manifestations of scurvy. |

Proposed Mechanisms of Action (Early Hypotheses)

The precise molecular mechanisms by which flavonoids influence capillary permeability were not well understood in the early days of research. However, several hypotheses were proposed based on the available evidence.

-

Direct Action on the Capillary Wall: It was suggested that "this compound" acts directly on the endothelial cells or the intercellular cement substance of the capillaries, thereby strengthening the vessel wall and reducing its permeability.

-

Synergistic Action with Vitamin C: A prominent theory was that flavonoids work in synergy with vitamin C. It was proposed that flavonoids might protect vitamin C from oxidation, thereby enhancing its biological activity in maintaining collagen and the integrity of the capillary endothelium.

-

Enzyme Inhibition: Later research began to explore the possibility that flavonoids might inhibit enzymes that could increase capillary permeability, such as hyaluronidase.

Visualizing the Early Concepts

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the proposed logical relationships from the early research on "this compound".

Caption: Workflow of the Tourniquet Test for Capillary Fragility.

Caption: Experimental Workflow of the Landis Micro-occlusion Technique.

Caption: Early Hypothesized Mechanisms of "this compound" Action.

Conclusion

The early research on "this compound" laid the groundwork for our current understanding of the role of flavonoids in vascular health. While the term "this compound" is now obsolete, the fundamental observation that these compounds can influence capillary permeability and fragility remains a significant area of study. The pioneering experimental techniques, though largely replaced by more modern methods, demonstrate the ingenuity of early researchers in quantifying subtle physiological processes. This historical perspective is invaluable for today's scientists and drug development professionals, offering insights into the evolution of nutritional science and providing a context for contemporary research on flavonoids and their therapeutic potential.

References

- 1. [PDF] this compound: Flavonols as Vitamins | Semantic Scholar [semanticscholar.org]

- 2. This compound: Its perplexing history - American Chemical Society [acs.digitellinc.com]

- 3. Structural classification of vitamins P | Journal of Education, Health and Sport [apcz.umk.pl]

- 4. Quantitative analysis of the Landis method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Rutin therapy for increased capillary fragility and retinopathy associated with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Foundational Studies of Citrus Bioflavonoids and Scurvy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Scurvy, a disease historically known for its devastating impact on naval crews, provided the backdrop for some of the earliest controlled clinical trials and foundational discoveries in nutritional science. This technical guide delves into the core studies that unraveled the connection between citrus fruits, their bioactive compounds, and the prevention and treatment of scurvy. We will explore the pioneering work of James Lind and Albert Szent-Györgyi, focusing on their experimental methodologies, the quantitative data that emerged from subsequent research, and the biochemical pathways that underpin these crucial discoveries. This document is intended to be a comprehensive resource, providing detailed protocols and visual representations of the scientific journey that led to our modern understanding of Vitamin C and citrus bioflavonoids.

I. The Scourge of Scurvy and the Dawn of Experimental Medicine

For centuries, scurvy was a rampant and often fatal disease, particularly among sailors on long voyages. The symptoms were debilitating, including lethargy, muscle pain, bleeding gums, and in severe cases, death.[1][2] While the anecdotal use of fresh fruits and vegetables as a remedy was known, it was not systematically proven until the mid-18th century.

James Lind's Pioneering Clinical Trial (1747)

In what is considered one of the first controlled clinical trials in medical history, Scottish naval surgeon James Lind sought to identify an effective treatment for scurvy.[3][4][5] Aboard the HMS Salisbury, Lind selected 12 sailors with similar symptoms of scurvy and divided them into six groups of two.[4][6][7] While all sailors received the same basic diet, each group was given a different daily supplement.[6]

-

Subjects: 12 sailors exhibiting clear signs of scurvy.[6]

-

Control: All subjects were housed in the same quarters and received a common diet consisting of water-gruel, mutton-broth, puddings, and boiled biscuit.[6]

-

Treatment Groups (Daily Supplementation per pair of sailors):

-

One quart of cider.[7]

-

Twenty-five drops of elixir of vitriol (sulfuric acid).[7]

-

Two spoonfuls of vinegar, three times a day.[7]

-

Half a pint of seawater.[7]

-

Two oranges and one lemon.[7]

-

An electuary (a medicinal paste) composed of garlic, mustard seed, horseradish, balsam of Peru, and gum myrrh.[7]

-

The results were strikingly clear. The two sailors who received oranges and lemons showed a rapid and dramatic recovery.[3][4] One was fit for duty within six days.[3] The other sailors showed little to no improvement.[3] This experiment provided the first robust scientific evidence for the efficacy of citrus fruits in treating scurvy.[3][4]

II. The Discovery of Vitamin C and the Role of Bioflavonoids

While Lind's experiment identified a cure, the underlying scientific basis remained unknown for nearly two centuries. The early 20th century saw significant advancements in understanding nutritional deficiencies, leading to the discovery of vitamins.

Albert Szent-Györgyi's Foundational Research

Hungarian biochemist Albert Szent-Györgyi played a pivotal role in isolating Vitamin C and identifying the importance of other compounds found in citrus fruits.[8]

In the late 1920s, Szent-Györgyi isolated a substance from adrenal glands and later from citrus fruits and paprika, which he initially named "hexuronic acid".[8][9] He suspected this was the anti-scorbutic factor.

To confirm his hypothesis, Szent-Györgyi, along with Joseph Svirbely, utilized a guinea pig model.[10] Guinea pigs, like humans, are unable to synthesize their own Vitamin C and are therefore susceptible to scurvy.[11][12]

-

Animal Model: Guinea pigs.

-

Scurvy Induction: The animals were fed a diet that was boiled, a process known to destroy Vitamin C.[10] This diet typically consisted of grains and other foods devoid of fresh produce.[13]

-

Treatment Group: One group of scorbutic guinea pigs received supplements of the isolated hexuronic acid.

-

Control Group: Another group of scorbutic guinea pigs continued on the boiled food diet without supplementation.

The guinea pigs that received hexuronic acid thrived, while the control group developed scurvy-like symptoms and eventually died.[10] This experiment confirmed that hexuronic acid was indeed Vitamin C (later renamed ascorbic acid).[10]

The Discovery of "Vitamin P" (Bioflavonoids)

Szent-Györgyi also observed that while pure ascorbic acid was effective against scurvy, extracts from citrus fruits and paprika seemed to have an additional beneficial effect, particularly on capillary fragility.[14] This led him to propose the existence of another compound he termed "this compound" (for permeability).[15] This "this compound" was later identified as a complex of bioflavonoids, including hesperidin (B1673128) and rutin.[16][17]

III. Quantitative Data on Citrus Bioflavonoids

The concentration of bioflavonoids varies significantly among different citrus fruits and even between different parts of the same fruit. The peel is often a richer source of these compounds than the pulp or juice.[18][19][20]

| Citrus Fruit | Part of Fruit | Hesperidin Content (mg/100g) | Rutin Content (mg/100g) |

| Orange (Citrus sinensis) | Peel | 555.75 ± 4.3 | Present, not quantified |

| Lemon (Citrus limon) | Peel | 8.88 ± 0.62 (as quercetin (B1663063) equivalent) | Not specified |

| Mandarin (Citrus reticulata) | Peel | 396.45 ± 1.15 | Present, not quantified |

| Grapefruit (Citrus paradisi) | Peel | Not specified | Present, not quantified |

Note: Data is compiled from multiple sources and analytical methods may vary. The values should be considered indicative.[19][20][21]

IV. Biochemical Pathways and Mechanisms of Action

Vitamin C and Collagen Synthesis

Scurvy's symptoms, such as poor wound healing and bleeding, are a direct result of impaired collagen synthesis.[2] Vitamin C is an essential cofactor for two key enzymes in this process: prolyl hydroxylase and lysyl hydroxylase.[22] These enzymes are responsible for the hydroxylation of proline and lysine (B10760008) residues in procollagen, a precursor to collagen. This hydroxylation is critical for the formation of a stable collagen triple helix.[22]

Bioflavonoids and Their Synergistic Role

Citrus bioflavonoids exhibit a range of biological activities that complement the action of Vitamin C.

-

Antioxidant Synergy: Bioflavonoids are potent antioxidants that can protect Vitamin C from oxidation, thereby enhancing its bioavailability and efficacy in neutralizing free radicals.[15][22][23][24]

-

Capillary Health: Bioflavonoids, particularly hesperidin and rutin, are known to strengthen capillary walls, reduce permeability, and improve microcirculation.[14][16][17][25] This action directly addresses the capillary fragility that is a hallmark symptom of scurvy. The mechanism is thought to involve the inhibition of inflammatory mediators and the stabilization of collagen in the blood vessel walls.[16][25]

V. Conclusion

The foundational studies on scurvy and citrus bioflavonoids mark a pivotal moment in the history of medicine and nutrition. James Lind's controlled trial laid the groundwork for modern clinical research, while Albert Szent-Györgyi's biochemical investigations unveiled the essential roles of Vitamin C and the synergistic benefits of bioflavonoids. For researchers and drug development professionals, these seminal works offer enduring lessons in experimental design, the importance of whole-food nutrition, and the intricate interplay of bioactive compounds in human health. The detailed protocols and pathways outlined in this guide serve as a testament to the scientific rigor that transformed a deadly disease into a preventable and treatable condition, and opened the door to a deeper understanding of the therapeutic potential of natural products.

References

- 1. Scurvy | Definition, History, & Treatment | Britannica [britannica.com]

- 2. Scurvy is largely a historical disease but there are signs it’s making a comeback - Healthed [healthed.com.au]

- 3. Lind Discovers a Cure for Scurvy | Research Starters | EBSCO Research [ebsco.com]

- 4. James Lind: Pioneer of the First Clinical Trial [vitalief.com]

- 5. Scurvy - Wikipedia [en.wikipedia.org]

- 6. sportsci.org [sportsci.org]

- 7. lumindidsc.org [lumindidsc.org]

- 8. szegedi.ertekek.hu [szegedi.ertekek.hu]

- 9. collections.nlm.nih.gov [collections.nlm.nih.gov]

- 10. Vitamin - Wikipedia [en.wikipedia.org]

- 11. Scurvy in Guinea Pigs - AnimaPlus Veterinary Group Inc. [anima-plus.com]

- 12. vetafarm.com.au [vetafarm.com.au]

- 13. shropshireguineapiggery - Scurvy & Vit C [shropshireguineapiggery.co.uk]

- 14. Beneficial Effects of Citrus Flavonoids on Cardiovascular and Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 16. caringsunshine.com [caringsunshine.com]

- 17. caringsunshine.com [caringsunshine.com]

- 18. researchgate.net [researchgate.net]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 21. Assessment of Mediterranean Citrus Peel Flavonoids and Their Antioxidant Capacity Using an Innovative UV-Vis Spectrophotometric Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bubsnaturals.com [bubsnaturals.com]

- 23. Powerful Antioxidant Combination: Synergy of Vitamin C Neutral Form and Bioflavonoids - Qubtiva [qubtiva.com]

- 24. naturelo.com [naturelo.com]

- 25. caringsunshine.com [caringsunshine.com]

An In-depth Technical Guide to the Biosynthesis Pathway of Flavonoids in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the flavonoid biosynthesis pathway in plants, a critical area of study for the development of novel therapeutic agents. Flavonoids are a diverse class of secondary metabolites with a wide range of pharmacological activities. Understanding their biosynthesis is paramount for harnessing their potential in medicine and agriculture. This document details the core biochemical reactions, enzymatic players, regulatory networks, and key experimental protocols for studying this intricate pathway.

The Core Flavonoid Biosynthesis Pathway

The biosynthesis of flavonoids originates from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into p-coumaroyl-CoA. This central precursor then enters the flavonoid-specific pathway, leading to the production of a vast array of flavonoid classes.[1][2][3][4][5] The pathway can be broadly divided into several key stages, each catalyzed by specific enzymes.

Phenylpropanoid Pathway: The Entry Point

The initial steps, common to the biosynthesis of many phenolic compounds, involve three key enzymatic reactions:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[2]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[2]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[2]

The Gateway to Flavonoids: Chalcone (B49325) Synthesis

The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS) .[3][6][7] This reaction forms the C6-C3-C6 backbone characteristic of all flavonoids, yielding naringenin (B18129) chalcone.[1][6][7]

Formation of Flavanones and Key Branch Points

Naringenin chalcone is rapidly isomerized to its corresponding flavanone (B1672756), (2S)-naringenin, by the enzyme Chalcone Isomerase (CHI) .[8] Naringenin serves as a crucial branch-point intermediate for the synthesis of various flavonoid subclasses.[2][8]

Diversification into Major Flavonoid Classes

From naringenin, the pathway diverges to produce a wide array of flavonoid structures through the action of various modifying enzymes:

-

Flavones: Synthesized from flavanones by Flavone Synthase (FNS) .[2][9]

-

Dihydroflavonols: Flavanone 3-Hydroxylase (F3H) introduces a hydroxyl group at the 3-position of the C-ring of flavanones to produce dihydroflavonols like dihydrokaempferol (B1209521) (DHK).[2][8]

-

Flavonols: Flavonol Synthase (FLS) oxidizes dihydroflavonols to produce flavonols, such as kaempferol (B1673270) and quercetin (B1663063).[9]

-

Anthocyanidins and Proanthocyanidins (Condensed Tannins): Dihydroflavonols are converted to leucoanthocyanidins by Dihydroflavonol 4-Reductase (DFR) .[2][6] Subsequently, Anthocyanidin Synthase (ANS) , also known as Leucoanthocyanidin Dioxygenase (LDOX), catalyzes the formation of colored anthocyanidins.[6][10] Leucoanthocyanidins can also be reduced by Leucoanthocyanidin Reductase (LAR) to form flavan-3-ols (catechins), the building blocks of proanthocyanidins.[10][11] Anthocyanidins can be converted to epicatechins by Anthocyanidin Reductase (ANR) .[11]

-

Isoflavonoids: In legumes, the B-ring of a flavanone intermediate is migrated from C2 to C3 by Isoflavone Synthase (IFS) , leading to the isoflavonoid (B1168493) backbone.[12][13][14]

-

Aurones: These yellow pigments are formed from chalcones through the action of Aureusidin Synthase , a polyphenol oxidase.[15][16][17]

The hydroxylation patterns of the B-ring, which significantly contribute to the diversity of flavonoids, are determined by the action of Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H) .[18]

Visualization of the Flavonoid Biosynthesis Pathway

Quantitative Data on Flavonoid Biosynthesis

The accumulation of flavonoids varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize quantitative data on enzyme kinetics and flavonoid content in various plants.

Table 1: Kinetic Parameters of Key Flavonoid Biosynthesis Enzymes

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax or kcat | Reference |

| Dihydroflavonol 4-Reductase (DFR) | Vitis vinifera | Dihydroquercetin (DHQ) | 252.6 ± 12.2 | - | [1] |

| Dihydroflavonol 4-Reductase (DFR) | Vitis vinifera | NADPH | 69.34 ± 3.62 | - | [1] |

| Dihydroflavonol 4-Reductase (DFR1) | Fragaria x ananassa | Dihydrokaempferol (DHK) | - | - | [5] |

| Dihydroflavonol 4-Reductase (DFR2) | Fragaria x ananassa | Dihydroquercetin (DHQ) | - | - | [5] |

| Chalcone Synthase (CHS) | Physcomitrella patens | Hexanoyl-CoA | - | Optimal at pH 7.0, 30°C | [19] |

Note: Comprehensive kinetic data for all enzymes across various species is extensive. This table provides illustrative examples.

Table 2: Flavonoid Content in Different Plant Tissues

| Plant Species | Tissue | Flavonoid Class | Compound | Concentration (µg/g or mg/g Fresh Weight) | Reference |

| Silene littorea | Petals | Anthocyanins | - | 28.18 ± 1.49 mg/g | [1][20] |

| Silene littorea | Petals | Non-anthocyanin flavonoids | - | 127.27 ± 7.01 mg/g | [1][20] |

| Silene littorea | Calyxes | Anthocyanins | - | 2.72 ± 0.14 mg/g | [1][20] |

| Silene littorea | Calyxes | Non-anthocyanin flavonoids | - | 16.31 ± 0.90 mg/g | [1][20] |

| Silene littorea | Leaves | Anthocyanins | - | 0.75 ± 1.00 mg/g | [1][20] |

| Silene littorea | Leaves | Non-anthocyanin flavonoids | - | 16.05 ± 0.88 mg/g | [1][20] |

| Lycopersicon esculentum (Cherry Tomato) | Fruit | Flavonols | Quercetin | 17 - 203 µg/g | [21][22] |

| Lycopersicon esculentum (Beef Tomato) | Fruit | Flavonols | Quercetin | 2.2 - 11 µg/g | [21][22] |

| Allium cepa (Onion) | Bulb | Flavonols | Quercetin | 185 - 634 µg/g | [21][22] |

| Lactuca sativa ('Lollo Rosso' Lettuce) | Outer Leaves | Flavonols | Quercetin | 911 µg/g | [21] |

| Vitis vinifera (Grape) | Seeds | Proanthocyanidins | - | 35.3 mg/g (dry weight) | [23] |

Transcriptional Regulation of Flavonoid Biosynthesis

The expression of flavonoid biosynthesis genes is tightly regulated at the transcriptional level, primarily by a conserved protein complex known as the MBW complex.[2][3][6][24] This complex consists of three types of transcription factors:

-

R2R3-MYB proteins: These are key determinants of the specificity of the complex, activating different branches of the flavonoid pathway.[2][24]

-

basic Helix-Loop-Helix (bHLH) transcription factors: These interact with MYB proteins and are essential for the activation of target gene expression.[2][24]

-

WD40-repeat (WDR) proteins: These proteins act as a scaffold, facilitating the interaction between MYB and bHLH components.[2][24]

The MBW complex binds to specific cis-regulatory elements in the promoters of late biosynthetic genes, such as DFR and ANS, to control the production of anthocyanins and proanthocyanidins.[2] In contrast, early biosynthetic genes like CHS, CHI, and F3H are often regulated by different sets of MYB transcription factors that do not require a bHLH partner.[2]

Visualization of the MBW Regulatory Complex

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate the flavonoid biosynthesis pathway.

Quantification of Flavonoids by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of quercetin in plant tissues.

1. Sample Preparation: a. Freeze-dry plant material and grind to a fine powder. b. Extract a known weight of the powdered tissue (e.g., 0.25 g) with 20 mL of 60% aqueous methanol (B129727) containing an internal standard (e.g., kaempferol) and an antioxidant (e.g., 20 mM sodium diethyldithiocarbamate).[21] c. Sonicate or vortex the mixture and centrifuge to pellet the debris. d. Collect the supernatant for hydrolysis.

2. Acid Hydrolysis: a. To the supernatant, add concentrated hydrochloric acid to a final concentration of 1.2 M. b. Incubate at 90°C for 2 hours to hydrolyze flavonoid glycosides to their aglycone forms. c. Cool the mixture and centrifuge.

3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 150 x 3.9 mm, 5 µm).[21] b. Mobile Phase: A gradient of acetonitrile (B52724) in water, both acidified (e.g., with trifluoroacetic acid to pH 2.5).[21] A typical gradient might be 15-35% acetonitrile over 20 minutes.[21] c. Flow Rate: 1 mL/min.[21] d. Detection: UV detector at 365 nm for flavonols.[21] e. Quantification: Prepare a standard curve with authentic quercetin standards. Calculate the concentration in the sample based on the peak area relative to the internal standard and the standard curve.

Chalcone Synthase (CHS) Enzyme Assay

This spectrophotometric assay measures the activity of CHS by monitoring the formation of naringenin chalcone.[6][25]

1. Protein Extraction: a. Homogenize fresh or frozen plant tissue in an extraction buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.8, containing reducing agents like 2-mercaptoethanol).[25] b. Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.

2. Reaction Mixture (200 µL total volume): a. 100 mM potassium phosphate (B84403) buffer (pH 7.5).[6] b. 1 mM DTT.[6] c. 50 µM p-coumaroyl-CoA.[6] d. 150 µM malonyl-CoA.[6] e. 1-5 µg of purified or crude enzyme extract.[6]

3. Assay Procedure: a. Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes.[6] b. Initiate the reaction by adding malonyl-CoA.[6] c. Immediately monitor the increase in absorbance at 370 nm for 5-10 minutes using a spectrophotometer.[6]

4. Calculation of Activity: a. Determine the initial linear rate of the reaction (ΔA/min). b. Calculate enzyme activity using the Beer-Lambert law (A = εbc), where ε for naringenin chalcone is approximately 29,000 M-1cm-1 at 370 nm.[6]

Investigating Protein-Protein Interactions of the MBW Complex

5.3.1. Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful tool to identify and confirm protein-protein interactions in vivo.

1. Vector Construction: a. Clone the coding sequence of the "bait" protein (e.g., a MYB transcription factor) into a Y2H vector containing a DNA-binding domain (BD). b. Clone the coding sequence of the "prey" protein (e.g., a bHLH transcription factor) into a Y2H vector containing a transcriptional activation domain (AD).

2. Yeast Transformation: a. Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold). b. Plate the transformed yeast on selective media lacking leucine (B10760876) and tryptophan to select for cells containing both plasmids.

3. Interaction Assay: a. Grow the transformed yeast on a more stringent selective medium lacking leucine, tryptophan, histidine, and adenine. b. The growth of yeast on this medium indicates a physical interaction between the bait and prey proteins, which reconstitutes a functional transcription factor that activates the reporter genes (e.g., HIS3, ADE2).

4. Controls: a. Include negative controls (e.g., empty vectors, non-interacting proteins) to ensure the observed interaction is specific. b. Include a positive control with known interacting proteins.

5.3.2. Bimolecular Fluorescence Complementation (BiFC) Assay

BiFC allows for the visualization of protein-protein interactions in living plant cells.[8][15][19][26][27]

1. Vector Construction: a. Fuse the coding sequences of the proteins of interest to the N-terminal (nYFP) and C-terminal (cYFP) non-fluorescent fragments of a fluorescent protein like YFP.

2. Transient Expression in Plant Cells: a. Co-transform plant protoplasts or agroinfiltrate Nicotiana benthamiana leaves with the constructs encoding the two fusion proteins.[27]

3. Visualization: a. If the two proteins interact, the nYFP and cYFP fragments are brought into close proximity, allowing the fluorophore to reconstitute and emit a fluorescent signal. b. Visualize the fluorescence using a confocal laser scanning microscope. The location of the fluorescence signal also provides information on the subcellular localization of the protein complex.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the in vivo binding sites of transcription factors on DNA.[24][28][29][30]

1. Cross-linking: a. Treat plant tissue with formaldehyde (B43269) to cross-link proteins to DNA.[30]

2. Chromatin Preparation: a. Isolate nuclei from the cross-linked tissue. b. Shear the chromatin into smaller fragments (200-1000 bp) by sonication.[29]

3. Immunoprecipitation: a. Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., a MYB protein). b. Precipitate the antibody-protein-DNA complexes using protein A/G-coated magnetic beads.

4. DNA Purification: a. Reverse the cross-links by heating. b. Purify the immunoprecipitated DNA.

5. Analysis: a. ChIP-qPCR: Use quantitative PCR to determine the enrichment of specific promoter regions of target genes in the immunoprecipitated DNA. b. ChIP-seq: Sequence the entire pool of immunoprecipitated DNA to identify all genome-wide binding sites of the transcription factor.

Concluding Remarks

The flavonoid biosynthesis pathway is a complex and highly regulated network that produces a vast array of bioactive compounds. This technical guide provides a foundational understanding of the core pathway, its regulation, and the key experimental techniques used for its investigation. For researchers and drug development professionals, a thorough grasp of these concepts and methodologies is essential for the rational design of strategies to modulate flavonoid production for improved crop traits and the development of novel pharmaceuticals. Continued research in this field will undoubtedly uncover further intricacies of this fascinating pathway, opening new avenues for scientific and therapeutic innovation.

References

- 1. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [scirp.org]

- 2. Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear Extraction Protocol | EpigenTek [epigentek.com]

- 4. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

- 5. Dihydroflavonol 4-Reductase Genes Encode Enzymes with Contrasting Substrate Specificity and Show Divergent Gene Expression Profiles in Fragaria Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Plant Nuclear Protein Extraction Kit - Creative BioMart [creativebiomart.net]

- 10. A Powerful Method for Studying Protein–Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [file.scirp.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Utilizing Bimolecular Fluorescence Complementation (BiFC) to Assay Protein–Protein Interaction in Plants | Springer Nature Experiments [experiments.springernature.com]

- 16. mdpi.com [mdpi.com]

- 17. Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Photosynthesis-dependent anthocyanin pigmentation in arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bimolecular fluorescence complementation (BiFC) to study protein-protein interactions in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nuclear protein Extraction from Arabidopsis [phytoab.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Grape Seeds Proanthocyanidins: An Overview of In Vivo Bioactivity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scienceopen.com [scienceopen.com]

- 26. Bimolecular Fluorescence Complementation (BIFC) Protocol for Rice Protoplast Transformation [en.bio-protocol.org]

- 27. podb.nibb.ac.jp [podb.nibb.ac.jp]

- 28. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors and Chromatin Factors in Arabidopsis thaliana Roots: From Material Collection to Data Analysis | Springer Nature Experiments [experiments.springernature.com]

- 29. An optimised chromatin immunoprecipitation (ChIP) method for starchy leaves of Nicotiana benthamiana to study histone modifications of an allotetraploid plant - PMC [pmc.ncbi.nlm.nih.gov]

- 30. PROTOCOLS: Chromatin Immunoprecipitation from Arabidopsis Tissues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Flavonoid Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the core physicochemical properties of major flavonoid groups. Understanding these characteristics—solubility, lipophilicity, acidity, and stability—is fundamental for the effective research, development, and application of flavonoids in pharmaceuticals and nutraceuticals. The absorption and bioavailability of flavonoids are intrinsically linked to their physicochemical properties, such as molecular size, lipophilicity, solubility, and pKa.[1]

Core Physicochemical Properties of Flavonoids

Flavonoids are a diverse class of polyphenolic compounds with a basic C6-C3-C6 fifteen-carbon skeleton, consisting of two benzene (B151609) rings (A and B) linked by a heterocyclic pyrane ring (C).[1][2] This fundamental structure is modified to create various subclasses, including flavones, flavonols, flavanones, flavanols (catechins), isoflavones, and anthocyanidins.[3] These structural variations dictate their physicochemical behavior.

Solubility

The solubility of flavonoids is a critical factor for their therapeutic application, as low water solubility can hinder their medicinal use.[1] Generally, flavonoid aglycones (the flavonoid without a sugar moiety) exhibit low solubility in water.[1][4] Glycosylation, the attachment of sugar groups, typically increases hydrophilicity and water solubility.[1][5] However, the presence of sugar moieties can decrease solubility in certain polar organic solvents like acetonitrile (B52724) and acetone.[4]

The solubility is profoundly influenced by both the flavonoid's structure and the nature of the solvent.[4][6] For example, hesperetin (B1673127) and naringenin (B18129) show high solubility in acetonitrile, while quercetin (B1663063) is highly soluble in acetone.[4][6]

Table 1: Solubility of Selected Flavonoids in Various Solvents

| Flavonoid | Subclass | Solvent | Temperature (°C) | Solubility (mmol·L⁻¹) | Reference |

|---|---|---|---|---|---|

| Quercetin | Flavonol | Acetone | 50 | ~80.0 | [4][6] |

| Quercetin | Flavonol | Acetonitrile | 50 | 5.40 | [6] |

| Quercetin | Flavonol | Water | 20 | 0.03 | [4] |

| Rutin (Quercetin-3-rutinoside) | Flavonol Glycoside | Acetonitrile | 50 | 0.50 | [4][6] |

| Rutin (Quercetin-3-rutinoside) | Flavonol Glycoside | tert-Amyl Alcohol | 50 | ~60.0 | [4] |

| Naringenin | Flavanone | Acetonitrile | 50 | ~77.0 | [4][6] |

| Hesperetin | Flavanone | Acetonitrile | 50 | ~85.0 | [4][6] |

| Isoquercitrin (Quercetin-3-glucoside) | Flavonol Glycoside | tert-Amyl Alcohol | 50 | ~66.0 |[4] |

Lipophilicity (log P)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a crucial determinant of a flavonoid's absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile.[7] It governs the ability of a compound to cross biological membranes, a key step for bioavailability.[8][9] A balanced hydrophilic-lipophilic character is essential for effective biological activity. Active flavonoids often exhibit log P values in the range of 2.0 to 3.3.[8]

Table 2: Lipophilicity (log P) of Representative Flavonoids

| Flavonoid | Subclass | Lipophilicity Parameter | Value | Reference |

|---|---|---|---|---|

| Galangin | Flavonol | Average log P | 2.53 | [8] |

| Naringenin | Flavanone | Average log P | 2.76 | [8] |

| Apigenin | Flavone | Experimental pKₐ₁ | 8.54 | [5] |

| Quercetin | Flavonol | Experimental pKₐ₁ | 5.81 - 8.45 | [5] |

| Fisetin | Flavonol | Experimental pKₐ | 7.27 | [10] |

| Kaempferol | Flavonol | Experimental pKₐ | 7.05 | [10] |

| Baicalein | Flavone | Experimental pKₐ₁ | 5.30 | [5] |

| Hesperetin | Flavanone | Experimental pKₐ | 8.95 |[10] |

Acidity (pKa)

The hydroxyl groups on the flavonoid skeleton act as weak acids, and their acid dissociation constant (pKa) influences properties like solubility and interaction with biological targets at physiological pH.[5][11] The deprotonation of these hydroxyl groups typically occurs in the pH range of 6-10.[10] The specific pKa values are highly dependent on the position of the hydroxyl group on the flavonoid rings. Understanding the pKa is critical as the ionization state of a flavonoid affects its solubility and permeability.[5]

Table 3: Acidity Constants (pKa) of Selected Flavonoids

| Flavonoid | Subclass | pKa Value(s) | Reference |

|---|---|---|---|

| Quercetin | Flavonol | pKa₁= 5.87, pKa₂= 7.12, pKa₃= 8.43 | [10] |

| Kaempferol | Flavonol | pKa₁= 7.05, pKa₂= 8.88, pKa₃= 9.92 | [10] |

| Fisetin | Flavonol | 7.27 | [10] |

| Galangin | Flavonol | 6.8, 9.4 | [10] |

| Naringenin | Flavanone | ~8.9 | [10] |

| Hesperetin | Flavanone | ~8.9 | [10] |

| Apigenin | Flavone | ~7.3 | [10] |

| Morin | Flavonol | ~5.3, ~8.6 |[10] |

Stability

Flavonoid stability is a significant concern for their extraction, formulation, and storage. They are susceptible to degradation by factors such as temperature, pH, light, and oxygen.[12]

-

Temperature : High temperatures can lead to the degradation of flavonoids.[13] While temperatures around 60°C are often used for extraction, higher temperatures can cause a sharp decrease in content, particularly for sensitive subclasses like anthocyanins.[13][14]

-

pH : Flavonoids are generally more unstable at higher pH values.[15] Alkaline conditions can enhance their redox properties, leading to autoxidation and degradation.[10][15] Anthocyanin stability, for instance, is highly dependent on pH.[12][13]

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties requires robust experimental methods.

Protocol for Solubility Measurement

A common method involves the shake-flask technique followed by quantification using High-Performance Liquid Chromatography (HPLC).

-

Preparation : An excess amount of the flavonoid is added to a known volume of the solvent (e.g., water, acetone, acetonitrile) in a sealed vial.

-

Equilibration : The solution is agitated (e.g., stirred or shaken) at a constant temperature for a sufficient period (often 24-72 hours) to reach equilibrium.[4]

-

Sampling & Filtration : Samples of the supernatant are withdrawn at intervals. To avoid precipitation, samples are maintained at the equilibrium temperature.[4][6] The samples are then filtered through a microfilter (e.g., 0.22 μm) to remove undissolved solid.[4][6]

-